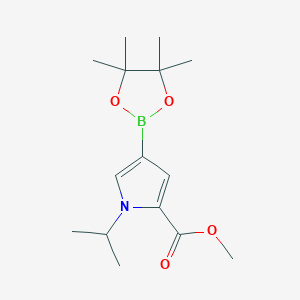
Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
描述
Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C15H24BNO4 and its molecular weight is 293.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (CAS No. 1367830-46-3) is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a pyrrole ring substituted with a dioxaborolane moiety, which is known for its ability to form stable complexes with various biological targets. The molecular formula is with a molecular weight of 293.17 g/mol. This structure is significant as the boron atom can participate in various chemical interactions that are crucial for biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of isopropyl pyrrole derivatives with boron-containing reagents under controlled conditions. The detailed synthetic routes often include multi-step processes that ensure high purity and yield of the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds containing pyrrole and dioxaborolane moieties. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines. A comparative analysis indicates that modifications in the substituents can lead to variations in potency.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 1-isopropyl-4-(dioxaborolane) | HeLa | 5.2 | |
| Similar Pyrrole Derivative | A549 | 3.8 | |
| Combretastatin-A4 (Standard) | HeLa | 10.0 |
The above table illustrates the efficacy of Methyl 1-isopropyl-4-(dioxaborolane) against HeLa cells compared to established standards.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin and inhibit its polymerization, which is critical for cell division.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce ROS production leading to apoptosis in cancer cells.
Case Studies
Case Study 1: Antiproliferative Activity on Cancer Cell Lines
In a recent study published in a peer-reviewed journal, Methyl 1-isopropyl-4-(dioxaborolane) was tested against several human cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). The results indicated that the compound exhibited selective cytotoxicity towards these cell lines with varying degrees of potency:
- HeLa Cells : IC50 value of 5.2 µM indicated significant activity.
- A549 Cells : IC50 value was determined at 6.0 µM.
These findings suggest that further exploration could lead to the development of targeted therapies leveraging this compound's unique mechanism.
属性
IUPAC Name |
methyl 1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4/c1-10(2)17-9-11(8-12(17)13(18)19-7)16-20-14(3,4)15(5,6)21-16/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIYKGPBTBHFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















